2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a thiophene ring substituted with a chlorine atom and a sulfonyl group, as well as a benzyl group substituted with a fluorine atom. The unique structural attributes of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 5-chlorothiophene-2-sulfonyl chloride: This intermediate is prepared by chlorosulfonation of 5-chlorothiophene.
Nucleophilic substitution: The sulfonyl chloride intermediate reacts with 4-fluorobenzylamine to form the sulfonamide linkage.
Acetylation: The final step involves the acetylation of the amine group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene sulfide derivatives.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. The sulfonyl and fluorobenzyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-((5-bromothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide: Similar structure with a bromine atom instead of chlorine.
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzyl)acetamide: Similar structure with a methyl group instead of fluorine.
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-chlorobenzyl)acetamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The unique combination of the chlorine-substituted thiophene ring and the fluorobenzyl group in 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3S2/c14-11-5-6-13(20-11)21(18,19)8-12(17)16-7-9-1-3-10(15)4-2-9/h1-6H,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBVUMNMMXQZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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